N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that features both pyrazole and benzothiazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing glucose uptake by cells . The compound has an IC50 value of 2 nM in vitro, indicating its high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. The reaction often requires the use of coupling agents and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and benzothiazole derivatives, such as:
- 1-methyl-1H-pyrazole-4-carboxamide
- Benzothiazole-2-carboxamide
- 1-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is unique due to its combined pyrazole and benzothiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-7-8(6-13-16)14-11(17)12-15-9-4-2-3-5-10(9)18-12/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFAJHKIGAXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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